molecular formula C18H23N3O2S B2355312 8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline CAS No. 2320821-94-9

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline

Cat. No.: B2355312
CAS No.: 2320821-94-9
M. Wt: 345.46
InChI Key: IAMXCJLNSXCNDA-UHFFFAOYSA-N
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Description

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline is a chemical compound with unique properties that make it valuable for various scientific research applications.

Preparation Methods

The synthesis of 8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline involves several steps, typically starting with the preparation of the quinoline core followed by the introduction of the sulfonyl group and the diazepane ring. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

8-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)quinoline can be compared with other similar compounds, such as:

    8-[(4-phenethyl-1,4-diazepan-1-yl)sulfonyl]quinoline: This compound has a phenethyl group instead of a cyclobutyl group, which may affect its chemical and biological properties.

    Other quinoline derivatives: Various quinoline derivatives with different substituents can be compared to highlight the unique properties of this compound.

Properties

IUPAC Name

8-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-24(23,17-9-1-5-15-6-3-10-19-18(15)17)21-12-4-11-20(13-14-21)16-7-2-8-16/h1,3,5-6,9-10,16H,2,4,7-8,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMXCJLNSXCNDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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